3-Bromo-7h-pyrrolo[2,3-c]pyridazine
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Overview
Description
3-Bromo-7h-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole and pyrazine derivatives, which undergo cyclization reactions to form the desired heterocyclic structure . Industrial production methods often involve multi-step synthesis, starting from commercially available starting materials and employing various reagents and catalysts to achieve the final product .
Chemical Reactions Analysis
3-Bromo-7h-pyrrolo[2,3-c]pyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Bromo-7h-pyrrolo[2,3-c]pyridazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting kinase inhibition and other enzyme activities.
Biological Research: It is employed in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-Bromo-7h-pyrrolo[2,3-c]pyridazine is unique among similar compounds due to its specific substitution pattern and the presence of a bromine atom. Similar compounds include:
Properties
IUPAC Name |
3-bromo-7H-pyrrolo[2,3-c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFMAGXEQDMBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NN=C(C=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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